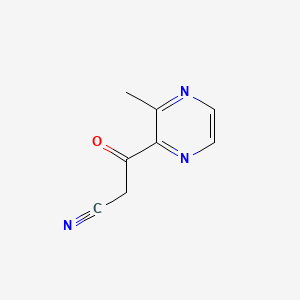
3-(3-Methyl-2-pyrazinyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “MFCD32876651” is a chemical entity that has garnered interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD32876651” involves a series of chemical reactions that require precise conditions. The primary synthetic route includes the following steps:
Initial Reaction: The starting materials are subjected to a reaction under controlled temperature and pressure conditions.
Intermediate Formation: The reaction leads to the formation of intermediates, which are then purified using techniques such as crystallization or distillation.
Final Synthesis: The purified intermediates undergo further reactions, often involving catalysts, to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of “MFCD32876651” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD32876651” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in the reactions of “MFCD32876651” include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from the reactions of “MFCD32876651” depend on the type of reaction and the conditions used. For example:
Oxidation: Leads to the formation of oxidized derivatives.
Reduction: Results in reduced forms of the compound.
Substitution: Produces substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
“MFCD32876651” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of “MFCD32876651” involves its interaction with specific molecular targets. The compound exerts its effects by:
Binding to Receptors: It binds to specific receptors on the cell surface, triggering a cascade of intracellular events.
Enzyme Inhibition: It inhibits certain enzymes, thereby modulating biochemical pathways.
Signal Transduction: It affects signal transduction pathways, leading to changes in cellular functions.
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
3-(3-methylpyrazin-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C8H7N3O/c1-6-8(7(12)2-3-9)11-5-4-10-6/h4-5H,2H2,1H3 |
Clave InChI |
LOEIYGYLSBSKBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CN=C1C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


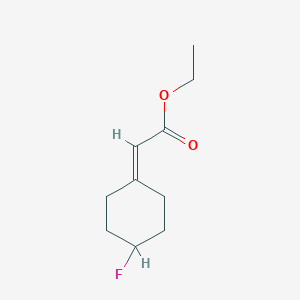
![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
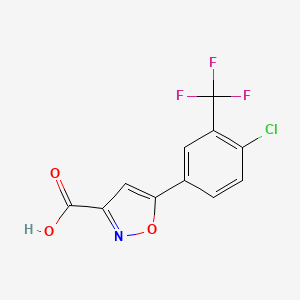
![2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole](/img/structure/B13700060.png)
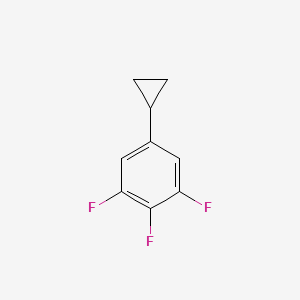

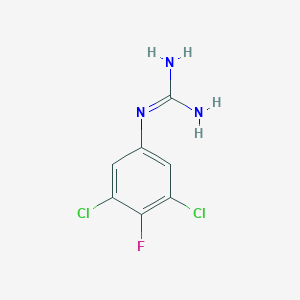
![9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole](/img/structure/B13700087.png)
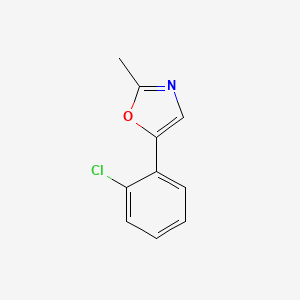


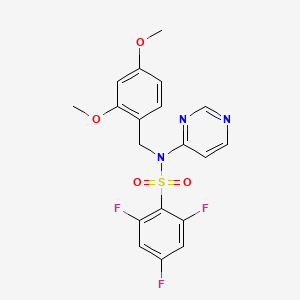
![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)
![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)
